ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate
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Overview
Description
Ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.
Alkylation: The piperidine ring is then alkylated with an appropriate alkylating agent to introduce the 2-piperidin-1-ylethyl group.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as:
Catalysts: Use of catalysts to enhance reaction rates.
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: Receptors, enzymes, or ion channels.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of ion channel function.
Comparison with Similar Compounds
Ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate can be compared with other piperidine derivatives:
Similar Compounds: Piperidine, 2-(2-piperidin-1-ylethyl)piperidine, ethyl piperidine-1-carboxylate.
Uniqueness: The presence of both the ethyl ester and the 2-piperidin-1-ylethyl group makes it unique in terms of its chemical structure and potential biological activities.
Properties
CAS No. |
652144-70-2 |
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Molecular Formula |
C15H28N2O2 |
Molecular Weight |
268.39 g/mol |
IUPAC Name |
ethyl (2S)-2-(2-piperidin-1-ylethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-2-19-15(18)17-12-7-4-8-14(17)9-13-16-10-5-3-6-11-16/h14H,2-13H2,1H3/t14-/m0/s1 |
InChI Key |
VFWMJGZLGISODY-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)N1CCCC[C@H]1CCN2CCCCC2 |
Canonical SMILES |
CCOC(=O)N1CCCCC1CCN2CCCCC2 |
Origin of Product |
United States |
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